molecular formula C23H30N2O6 B12771257 4SZ94Obn3X CAS No. 2226462-71-9

4SZ94Obn3X

Cat. No.: B12771257
CAS No.: 2226462-71-9
M. Wt: 430.5 g/mol
InChI Key: PEEVNOYLSWYJIC-UHFFFAOYSA-N
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Description

Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . It is a derivative of dihydropyridine, a class of compounds known for their diverse pharmacological activities. This compound has a molecular formula of C23H30N2O6 and a molecular weight of 430.4941 g/mol .

Properties

CAS No.

2226462-71-9

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H30N2O6/c1-13(2)11-30-22(26)19-15(5)24-16(6)20(23(27)31-12-14(3)4)21(19)17-9-7-8-10-18(17)25(28)29/h7-10,13-14,21,24H,11-12H2,1-6H3

InChI Key

PEEVNOYLSWYJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The compound exerts its effects primarily by acting as a calcium channel blocker. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Nisoldipine

Comparison: Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of the nitro group. This structural uniqueness may confer different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives .

Biological Activity

The compound 4SZ94Obn3X, also known by its chemical name Samin, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

4SZ94Obn3X has the following chemical properties:

PropertyDetails
CAS Number 2226462-71-9
Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
IUPAC Name (3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-ol
InChI Key DRUQKRWRXOUEGS-NGERZBJRSA-N

The biological activity of 4SZ94Obn3X is primarily attributed to its interactions with specific molecular targets and pathways:

  • Enzyme Inhibition : The compound exhibits the ability to inhibit enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Signaling Pathway Modulation : It modulates various signaling pathways that are crucial for gene expression and cellular responses.
  • Antioxidant Activity : 4SZ94Obn3X demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

Biological Effects

Research indicates several biological effects associated with 4SZ94Obn3X:

  • Anti-inflammatory Properties : Studies have shown that the compound can reduce inflammation markers in cellular models.
  • Cell Proliferation : It has been observed to affect cell proliferation rates in various cancer cell lines, suggesting potential anti-cancer activity.
  • Neuroprotective Effects : Preliminary findings indicate that 4SZ94Obn3X may protect neuronal cells from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4SZ94Obn3X:

  • Study on Anti-inflammatory Effects : A controlled study assessed the impact of 4SZ94Obn3X on cytokine production in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound compared to controls.
  • Cancer Cell Line Proliferation : In vitro experiments were conducted using breast cancer cell lines (MCF-7). Treatment with varying concentrations of 4SZ94Obn3X resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 15 µM.
  • Neuroprotection Study : A study evaluating the neuroprotective effects of 4SZ94Obn3X used SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly improved cell survival rates and reduced markers of apoptosis compared to untreated controls.

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